4-Chloro-2,6-diisopropylaniline
Overview
Description
4-Chloro-2,6-diisopropylaniline is an organic compound with the molecular formula C₁₂H₁₈ClN. It is a derivative of aniline, where the hydrogen atoms at the 2 and 6 positions are replaced by isopropyl groups, and the hydrogen atom at the 4 position is replaced by a chlorine atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Scientific Research Applications
Nuclear Magnetic Resonance Studies
4-Chloro-2,6-diisopropylaniline has been studied using nuclear magnetic resonance spectroscopy. For instance, Dorsey et al. (1978) characterized impurities in related compounds like MDIPA, a curative for adhesives, using proton and fluorine NMR spectroscopy (Dorsey et al., 1978).
Synthesis Techniques
Significant research has been conducted on the synthesis of 2,6-diisopropylaniline, a key intermediate in this compound's production. Jia Ruixia (2003) explored gas-phase amination methods for synthesizing 2,6-DIPA, highlighting its importance in the organic chemical industry (Jia Ruixia, 2003).
Photochromism Studies
The photochromic properties of this compound derivatives have been examined. Taneda et al. (2004) studied polymorphic crystals of 4,4'-methylenebis(N-salicylidene-2,6-dialkylaniline) derivatives, including the diisopropylaniline derivative, finding differences in the thermal stability of the photochrome in different polymorphs (Taneda et al., 2004).
Organometallic Chemistry
This compound is relevant in organometallic chemistry. For example, S. W. Lee and J. Lee (1999) studied dichloro(2,6-diisopropylaniline-N)(η5-pentamethylcyclopentadienyl)rhodium(III), revealing its structure and potentially useful characteristics in this field (S. W. Lee & J. Lee, 1999).
Catalytic Activities
This compound has been studied for its role in catalytic activities. Aydemir et al. (2009) synthesized new (N-diphenylphosphino)-isopropylanilines, including 2,6-diisopropylaniline, and examined their catalytic activity in cross-coupling reactions (Aydemir et al., 2009).
Safety and Hazards
4-Chloro-2,6-diisopropylaniline may cause strong eye irritation (H319) and long-term adverse effects in the aquatic environment (H412) . Precautions include avoiding release to the environment, washing skin thoroughly after handling, wearing eye/face protection, and seeking medical attention if eye irritation persists .
Future Directions
Arxada has decided to revamp the production of 2,6-diisopropylaniline, a related compound, as part of its vision and strategy for net zero by 2050 . This initiative aims to reduce the carbon footprint of this product by 35% . The company is exploring various options to improve the process further, focusing on process intensification, smarter downstream processing, and wastewater work-up .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2,6-diisopropylaniline typically involves the chlorination of 2,6-diisopropylaniline. The reaction is carried out using chlorine gas in the presence of a suitable solvent such as dichloromethane. The reaction conditions include maintaining a low temperature to control the exothermic nature of the chlorination process .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method ensures better control over reaction parameters and improves the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2,6-diisopropylaniline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction Reactions: The nitro derivatives can be reduced back to the amine form using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide or thiourea in polar solvents.
Oxidation Reactions: Reagents like potassium permanganate or nitric acid.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Major Products Formed:
Substitution Reactions: Products include 4-amino-2,6-diisopropylaniline or 4-thio-2,6-diisopropylaniline.
Oxidation Reactions: Products include 4-nitro-2,6-diisopropylaniline.
Reduction Reactions: Products include 4-amino-2,6-diisopropylaniline.
Properties
IUPAC Name |
4-chloro-2,6-di(propan-2-yl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN/c1-7(2)10-5-9(13)6-11(8(3)4)12(10)14/h5-8H,14H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCOLLORJVMSTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1N)C(C)C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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